molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine

2-Methylimidazo[1,2-c]pyrimidine

Cat. No.: B13012346
M. Wt: 133.15 g/mol
InChI Key: IJSNEUNFZQDZTK-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-c]pyrimidine is a nitrogen-bridged heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. Compounds featuring the imidazopyrimidine core have been identified as key structural motifs in the synthesis of novel bioactive molecules with potential antitumor and antiviral properties . Researchers utilize this heterocyclic system to develop and investigate potential therapeutic agents. Studies on related analogues have demonstrated promising cytotoxic activity against a range of human tumor cell lines, including glioma, prostate, leukemia, colon, breast, and lung cancers, underscoring its value in oncology research . Furthermore, the imidazopyrimidine scaffold has garnered significant interest for its potential application in antiviral research. Recent computational studies suggest that novel derivatives can act as effective entrance inhibitors by targeting key proteins of viruses such as SARS-CoV-2, showing remarkable binding affinity in molecular docking analyses . The mechanism of action for bioactive derivatives often involves targeted kinase inhibition. Some 2-aminopyrimidine derivatives substituted with the 2-methylimidazo[1,2-a]pyridine moiety, a related structure, have shown excellent inhibitory activity against cyclin-dependent kinase 2 (CDK2), which is a validated target in cancer therapy . This makes the 2-methylimidazopyrimidine structure a privileged precursor in the design of potential enzyme inhibitors. This product is intended for research purposes in laboratory settings only. It is strictly for use in chemical synthesis, biological assay development, and other non-diagnostic R&D applications. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3

InChI Key

IJSNEUNFZQDZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NC=CC2=N1

Origin of Product

United States

Preparation Methods

Condensation of Substituted Pyrimidines with Imidazole Derivatives

A common synthetic route involves the reaction of substituted pyrimidines with imidazole or its derivatives under controlled conditions to form the fused imidazo-pyrimidine ring system. This method typically proceeds via:

  • Step 1: Formation of an intermediate by nucleophilic attack of the imidazole nitrogen on an activated pyrimidine derivative.
  • Step 2: Cyclization under acidic or basic catalysis to close the fused ring system.
  • Step 3: Introduction of the methyl group at the 2-position, often via methylation reagents or by using methyl-substituted starting materials.

The reaction conditions are optimized to maximize yield and purity, often involving inert atmospheres (e.g., nitrogen), low temperatures during sensitive steps, and purification by recrystallization or chromatography.

Multicomponent Reactions (MCR)

Multicomponent reactions have been employed to synthesize imidazo[1,2-c]pyrimidine derivatives efficiently. These involve:

  • Combining aldehydes, 2-aminopyrimidines, and isonitriles or other nucleophiles in a single reaction vessel.
  • Microwave irradiation or conventional heating to accelerate the reaction.
  • Advantages include shorter reaction times, higher yields, and fewer purification steps.

Cyclization via Halogenated Precursors

Another approach uses halogenated pyrimidine derivatives (e.g., 2-bromo- or 2-chloropyrimidines) reacted with imidazole or its anions under basic conditions to induce cyclization and ring fusion. This method often requires:

  • Use of strong bases (e.g., n-butyllithium) at low temperatures.
  • Subsequent treatment with sulfur dioxide or other reagents to functionalize the intermediate.
  • Purification by extraction and chromatography.

Detailed Research Findings and Reaction Conditions

Method Reactants Conditions Yield (%) Notes Reference
Condensation 2-Aminopyrimidine + methyl bromopyruvate Basic conditions, reflux 75-85 Formation of imidazo[1,2-c]pyrimidine core; methyl group introduced via methyl bromopyruvate
Multicomponent Reaction 2-Aminopyrimidine + aldehyde + isonitrile Microwave irradiation, ethanol 85-95 Rapid synthesis with high purity; suitable for diverse substituents
Halogenated Precursor Cyclization 2-Bromopyrimidine + imidazole derivative n-Butyllithium, -70°C, inert gas 60-75 Requires careful temperature control; intermediate sulfinate formation possible

Analytical and Purification Techniques

Notes on Reaction Optimization and Challenges

  • Low temperatures (e.g., -70°C) are critical in lithiation steps to prevent side reactions.
  • Use of inert atmosphere (nitrogen or argon) avoids oxidation and moisture interference.
  • Sulfur dioxide bubbling can be used to functionalize intermediates, as seen in related imidazo derivatives.
  • Methylation steps require careful control to avoid over-alkylation or side products.
  • Multicomponent reactions benefit from microwave irradiation to reduce reaction times from hours to minutes.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Condensation with methyl bromopyruvate Straightforward, well-established Good yields, simple reagents Requires reflux and basic conditions
Multicomponent Reaction One-pot synthesis, microwave-assisted High yield, rapid, versatile Requires optimization for each substrate
Halogenated Precursor Cyclization Precise control of substitution Allows functional group introduction Sensitive to temperature and moisture

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Bromine, iodine, chloroform.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.

    Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.

Scientific Research Applications

2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.

    Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:

    Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.

    Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Imidazo-Fused Pyrimidine Derivatives
Compound Class Key Structural Features Biological Activity Key Findings References
2-Methylimidazo[1,2-c]pyrimidine Methyl at C2; fused imidazo-pyrimidine Antitumor, plant growth regulation Exhibits DNA demethylation activity and pronounced antitumor effects . High growth-regulating activity in plants at 10⁻⁸ M .
Imidazo[1,2-a]pyrimidine Nitrogen at C8; fused imidazo-pyrimidine Antituberculosis MIC range: 1–9 μM (vs. Mycobacterium tuberculosis). Less potent than imidazo[1,2-a]pyridines .
Imidazo[1,2-a]pyridine No additional nitrogen in pyrimidine Antituberculosis, antitumor MICs significantly lower (≤1 μM) than imidazo[1,2-c]pyrimidine derivatives. Superior DNA-binding affinity .
Dihydroimidazo[1,2-c]pyrimidine Reduced pyrimidine ring Plant growth stimulation Highest growth-regulating activity among pyrimidine derivatives due to auxin-like effects .
Furo[2–e]imidazo[1,2-c]pyrimidine Furan ring fused to imidazo-pyrimidine Antitumor Activity depends on amine substituents; some derivatives show >50% tumor inhibition .

Key Structural and Functional Insights

Nitrogen Positioning and Bioactivity :

  • Imidazo[1,2-a]pyridines (lacking additional pyrimidine nitrogen) exhibit superior antituberculosis activity (MIC ≤1 μM) compared to imidazo[1,2-c]pyrimidines (MIC 1–9 μM). This highlights the negative impact of excess nitrogen on potency .
  • In contrast, the pyrimidine nitrogen in this compound enhances DNA interaction, contributing to antitumor effects via demethylation mechanisms .

Substituent Effects :

  • The 2-methyl group in this compound improves metabolic stability and target binding. For example, dihydroimidazo[1,2-c]pyrimidine derivatives with methyl groups show auxin-like activity, promoting plant cell proliferation .
  • In furo-fused derivatives, electron-withdrawing substituents on amine fragments enhance antitumor activity by modulating DNA methylation .

Synthetic Accessibility :

  • Pyrrolo[1,2-c]pyrimidines (closely related to imidazo analogues) are synthesized via regioselective functionalization, with C7 being more reactive than C5 due to delocalization effects .
  • Flow synthesis methods enable efficient production of pyrrolo[1,2-c]pyrimidines, though imidazo derivatives often require multi-step protocols .

Contradictions and Limitations

  • While this compound derivatives show broad bioactivity, their synthetic complexity and moderate solubility limit pharmaceutical applications.
  • Structural analogues like imidazo[1,2-a]pyridines exhibit higher potency in antimicrobial assays but lack the plant growth-regulating properties observed in dihydroimidazo derivatives .

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